Mezlocillin sodium
Overview
Description
Mezlocillin sodium is a broad-spectrum penicillin antibiotic used to treat bacterial infections. Its synthesis and analysis have been subjects of research to understand its characteristics and applications better.
Synthesis Analysis
Research on Mezlocillin sodium includes methods for its determination and analysis. Studies have developed High-Performance Liquid Chromatography (HPLC) and chemiluminescence methods for measuring Mezlocillin sodium in various samples, indicating a focus on precise quantification and understanding its chemical behavior (Zhao Yong, 2002; Fan Chun-lei, 2006).
Molecular Structure Analysis
The molecular structure of Mezlocillin sodium has been examined through various analytical techniques, including two-dimensional liquid chromatography coupled with ion trap/time-of-flight mass spectrometry (2D LC-IT-TOF MS). This research has led to the identification of impurities and polymerized impurity in Mezlocillin, providing insights into its molecular composition and potential degradation pathways (Jian Wang et al., 2019).
Chemical Reactions and Properties
The electrochemical behavior of Mezlocillin sodium has been studied, revealing its interaction with basic electrolytes and its electrochemical signals on mercury electrodes, which suggests potential methods for its detection and analysis (Ning-Ning Man, 2003).
Physical Properties Analysis
Research has also focused on the compatible stability of Mezlocillin sodium when mixed with other substances, like fructose injection or invert sugar injection, highlighting its stability under certain conditions and timeframes. This type of analysis is crucial for its practical application and storage (Shou Zhang-xuan, 2008).
Chemical Properties Analysis
Studies have explored the determination of Mezlocillin sodium using atomic absorption spectrometry, focusing on its sodium content for quantification. This reflects the interest in developing diverse analytical methods to understand Mezlocillin sodium's chemical properties more deeply (Wang Shang, 2003).
Scientific Research Applications
Respiratory System Infection Treatment : Mezlocillin Sodium combined with Sulbactam Sodium and Tanreqing injections can improve antipyretic effects and promote early recovery in patients with respiratory system infections (Huang Mingzhu, 2010).
Antibacterial Activity : Mezlocillin has shown effectiveness against various bacteria such as Serratia marcescens, Escherichia coli, Enterobacter spp., and Klebsiella spp. (Gerald P. Bodey & T. Pan, 1977).
Community Acquired Pneumonia in Elderly : A combination of Mezlocillin sodium and Sulbactam sodium with Xiyanping has shown an 87.75% total effective rate in treating community-acquired pneumonia in elderly patients, also shortening hospitalization time (Yang Wei-jian, 2013).
Cancer Patient Care : Mezlocillin has been found effective against organisms causing mortality and morbidity in cancer patients undergoing chemotherapy (Brian F. Issell, Gerald P. Bodey & S. Weaver, 1978).
Childhood Meningitis Treatment : It has been successfully used in treating childhood meningitis without signs of toxicity or side effects (J. Llorens-Terol, A. Lobato & D. Adam, 1979).
Pneumonia Treatment : Mezlocillin sodium and Sulbactam Sodium have shown a higher effective rate (88.8%) for treating pneumonia compared to Mezlocillin sodium alone, with high safety and exact curative effect (Zhao Zhengbing, 2013).
Severe Infections Treatment : It is effective in treating severe infections, particularly in septicemia, endocarditis, and purulent meningitis, with minimal side effects (R. Fujii, 1979).
Cancer Patient Infections : While Mezlocillin was effective against some infections in myelosuppressed cancer patients, it had limited or little activity against many others (B. Issell & G. Bodey, 1980).
Intensive Care Patients : It is well-suited as a beta-lactam combination component for intensive care patients but should be given only in critically selected cases due to in vitro resistant strains (G. Haldemann, M. Haldemann, H. Rieschel & H. Weuta, 1979).
Safety And Hazards
properties
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/q;+1/p-1/t12-,13-,14+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQRSIMEUWHPA-ZBJAFUORSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N5NaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mezlocillin sodium | |
CAS RN |
42057-22-7, 59798-30-0 | |
Record name | Mezlocillin Sodium [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042057227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-6-[[[[[3-(methylsulfonyl)-2-oxo-1-imidazolidinyl]carbonyl]amino]phenylacetyl]amino]-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEZLOCILLIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX227TP94U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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